molecular formula C16H15NO5S B2498275 N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide CAS No. 2034488-52-1

N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide

Cat. No.: B2498275
CAS No.: 2034488-52-1
M. Wt: 333.36
InChI Key: VVNUEYQWLPSOLI-UHFFFAOYSA-N
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Description

N-([2,3'-Bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This molecule features a bifuran scaffold linked to a methoxy-substituted benzenesulfonamide group. Both the sulfonamide and furan moieties are recognized pharmacophores in medicinal chemistry, often associated with diverse biological activities. Sulfonamide-containing compounds, for instance, are extensively investigated for their antitumor properties, with some analogs demonstrating potent activity against specific cancer cell lines . Similarly, furan-based heterocycles are common structural components in compounds developed for their antimicrobial potential . The specific research applications and mechanism of action for this compound are not fully established and require further investigation. Researchers may explore its utility as a building block for novel therapeutic agents or as a probe in biochemical studies. All in vitro and in vivo data for this compound are currently hypothetical and intended to guide future research directions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-20-13-3-2-4-15(9-13)23(18,19)17-10-14-5-6-16(22-14)12-7-8-21-11-12/h2-9,11,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNUEYQWLPSOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide typically involves the coupling of a bifuran derivative with a methoxybenzenesulfonamide precursor. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings under mild conditions . The reaction typically employs coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan or benzene rings.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The bifuran rings and the sulfonamide group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups Potential Applications References
N-([2,3'-Bifuran]-5-ylmethyl)-3-Methoxybenzenesulfonamide Bifuran core, methoxybenzene, sulfonamide Sulfonamide, ether, furan Enzyme inhibition, antimicrobial
2,3-Dihydro-3,3-methyl-2-oxo-5-benzofuranyl methyl sulfonate Benzofuran, sulfonate ester Sulfonate ester, ketone, ether Pesticide (herbicide)
3-Hydroxymethyl-4,5-dimethylphenyl methylcarbamate Carbamate, substituted benzene Carbamate, hydroxyl, methyl Insecticide (acetylcholinesterase inhibitor)
Chlorothalonil (2,4,5,6-tetrachloro-1,3-benzenedicarbonitrile) Chlorinated benzene, nitriles Nitrile, chloro substituents Broad-spectrum fungicide

Key Comparisons:

Functional Group Differences: The target compound’s sulfonamide group distinguishes it from sulfonate esters (e.g., 2,3-dihydro-3,3-methyl-2-oxo-5-benzofuranyl methyl sulfonate), which are more hydrolytically labile and less likely to engage in hydrogen bonding . Compared to carbamates (e.g., 3-hydroxymethyl-4,5-dimethylphenyl methylcarbamate), the sulfonamide group lacks the reversible covalent binding mechanism critical for acetylcholinesterase inhibition but offers greater metabolic stability.

In contrast, chlorothalonil’s chlorinated benzene ring provides electrophilic reactivity, enabling nonspecific interactions with microbial thiols .

Electronic and Solubility Effects: The 3-methoxy group on the benzene ring may improve solubility in polar solvents compared to non-substituted analogs. This contrasts with chlorothalonil’s nitrile groups, which reduce solubility but enhance lipophilicity for foliar penetration .

Lumping Strategy Relevance :

  • As per the lumping strategy , compounds with shared features (e.g., sulfonamides, furans) could be grouped for predictive modeling. However, the bifuran moiety’s unique geometry and electronic profile in the target compound may necessitate distinct reaction pathways or degradation kinetics compared to simpler analogs.

Research Findings and Implications

  • Sulfonamide vs. Sulfonate Bioactivity : Sulfonamides generally exhibit higher target specificity than sulfonate esters, as seen in their respective roles in drug design vs. pesticide formulation .
  • Furan Derivatives: Bifuran systems may offer enhanced metabolic stability over monofurans, which are prone to oxidative ring opening. This could position the target compound as a candidate for long-acting therapeutics.

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide is a complex compound notable for its unique structural features, which include a bifuran ring system and a methoxybenzenesulfonamide group. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C₁₅H₁₅N₃O₃S
  • CAS Number: 2034488-52-1

The presence of both the bifuran and sulfonamide groups suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Coupling Reactions: The bifuran derivative is coupled with a methoxybenzenesulfonamide precursor.
  • Microwave-Assisted Synthesis: This method has been shown to enhance yield and efficiency under mild conditions.
  • Industrial Methods: Larger-scale production may utilize continuous flow reactors and advanced purification techniques like crystallization.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bifuran rings and sulfonamide group can engage in:

  • Enzyme Inhibition: Potentially inhibiting enzymes involved in various biochemical pathways.
  • Receptor Modulation: Interacting with receptors that regulate cellular responses.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activities by modulating the Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress:

  • Nrf2 Activation: The compound may enhance the transcriptional activity of Nrf2, leading to increased expression of antioxidant enzymes such as NQO1 (NAD(P)H quinone oxidoreductase 1) .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity among related compounds. For instance:

  • Cell Viability Assays: Compounds in the same class showed no significant cytotoxic effects at concentrations up to 100 μM, indicating a favorable safety profile for potential therapeutic applications .

Case Studies and Experimental Findings

A notable study evaluated the biological activity of several sulfonamide derivatives, including those structurally related to this compound. Results indicated:

CompoundNQO1 Induction (Fold Change)Cytotoxicity (Viability at 100 μM)
Compound 101.490%
Compound 382.085%
Control (CDDO-Me)3.0Cytotoxic above 1 μM

These findings suggest that while some derivatives exhibit potent biological activity, they maintain acceptable safety margins .

Research Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting oxidative stress-related diseases.
  • Material Science: Its unique structural properties can be explored in synthesizing advanced materials.

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